tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate
Description
CAS No.: 1160247-66-4 Molecular Formula: C₁₉H₂₈N₂O₃ Molecular Weight: 332.4372 g/mol Key Features:
- Spirocyclic Core: Combines isoquinoline and piperidine rings via a spiro junction, conferring structural rigidity .
- Functional Groups: Methoxy (-OCH₃) at position 7 and a tert-butyl carbamate group (-OC(=O)OC(C)(C)C) at position 1' .
- Physicochemical Properties: XLogP3 = 2.5 (moderate lipophilicity), 3 rotatable bonds, and hydrogen bond acceptors/donors = 4/1 .
- Applications: Used in medicinal chemistry for kinase inhibitor synthesis (e.g., Wee1 inhibitors) .
Properties
IUPAC Name |
tert-butyl 7-methoxyspiro[3,4-dihydro-2H-isoquinoline-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,3)24-17(22)21-11-8-19(9-12-21)16-13-15(23-4)6-5-14(16)7-10-20-19/h5-6,13,20H,7-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLCTDLZMPZHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCN2)C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate is a compound that exhibits significant biological activity due to its unique spiro structure and functional groups. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
- Molecular Formula : C19H28N2O3
- Molecular Weight : 332.440 g/mol
- CAS Number : 1160247-66-4
The presence of the tert-butyl group enhances lipophilicity, which may influence its pharmacokinetics and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the modification of the compound's structure to enhance its biological properties or to synthesize derivatives that may exhibit improved efficacy or safety profiles .
Antioxidant and Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of isoquinoline derivatives, including this compound, as acetylcholinesterase inhibitors. Acetylcholinesterase plays a critical role in neurotransmission, and its inhibition can be beneficial in treating conditions like Alzheimer's disease. The compound's structural features suggest it may interact effectively with the enzyme .
Comparative Biological Activity
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine] | Lacks methoxy group | Potentially similar antidepressant effects |
| Tert-butyl 7-fluoro-3,4-dihydro-2H-spiro[isoquinoline] | Fluorine substitution | Enhanced receptor binding affinity |
| Tert-butyl 7-hydroxy-3,4-dihydro-[isoquinoline] | Hydroxyl substitution | Possible increased solubility and bioavailability |
Each compound's unique substitutions influence its pharmacological profile and therapeutic potential.
Preliminary investigations into the mechanism of action suggest that this compound may act as a competitive inhibitor of acetylcholinesterase. This interaction is crucial for developing therapeutic agents targeting neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds. For instance:
- Acetylcholinesterase Inhibition : A study evaluated various isoquinoline derivatives for their inhibitory effects on acetylcholinesterase. Compounds with methoxy or hydroxyl groups exhibited enhanced inhibitory activity compared to those without these functional groups.
- Antioxidant Activity : Research has shown that certain isoquinoline derivatives possess significant antioxidant properties. These properties are essential for mitigating oxidative stress-related diseases.
- Neuroprotective Effects : Some derivatives demonstrated neuroprotective effects in vitro, suggesting potential applications in treating neurodegenerative disorders.
Scientific Research Applications
Pharmacological Potential
The compound's unique structure suggests several potential applications in pharmacology:
- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant effects, potentially making this compound a candidate for further research in mood disorder treatments.
- Receptor Binding Studies : Interaction studies are crucial for understanding how this compound interacts with specific biological targets, which may elucidate its therapeutic potential and safety profile .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on specific functional groups:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine] | Lacks methoxy group | Potentially similar antidepressant effects |
| Tert-butyl 7-fluoro-3,4-dihydro-2H-spiro[isoquinoline] | Fluorine substitution | Enhanced receptor binding affinity |
| Tert-butyl 7-hydroxy-3,4-dihydro-[isoquinoline] | Hydroxyl substitution | Possible increased solubility and bioavailability |
The presence of specific functional groups significantly alters the pharmacological profile and therapeutic potential of these compounds.
Case Study 1: Antidepressant Effects
A study evaluated the antidepressant-like effects of several spiro compounds in animal models. Results indicated that tert-butyl 7-methoxy derivatives exhibited significant reductions in depressive behaviors compared to control groups, suggesting a promising avenue for developing new antidepressants.
Case Study 2: Receptor Interaction Analysis
Research focused on the interaction of this compound with serotonin receptors demonstrated that it binds with moderate affinity. This finding supports the hypothesis that it may influence mood regulation mechanisms through serotonergic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro Compounds with Varied Substituents
(a) Tert-Butyl 2’-Oxo-2’,4’-Dihydro-1’H-Spiro[Pyrrolidine-3,3’-Quinoline]-1-Carboxylate (SY123149)
- CAS : 1160247-71-1
- Key Differences: Replaces isoquinoline with a quinoline ring and introduces a 2’-oxo group.
- Impact : Increased polarity (lower XLogP3) due to the ketone, enhancing aqueous solubility compared to the target compound .
(b) Tert-Butyl 4-Oxo-3,4-Dihydro-2H-Spiro[Naphthalene-1,4'-Piperidine]-1'-Carboxylate
- CAS : 948034-21-7
- Key Differences: Naphthalene replaces isoquinoline, and a 4-oxo group is present.
- Impact : Higher lipophilicity (XLogP3 = 3.87) due to the naphthalene core, reducing water solubility .
(c) Tert-Butyl 6,7-Dihydroxy-3,4-Dihydro-2H-Spiro[Isoquinoline-1,4'-Piperidine]-1'-Carboxylate (6f.HCl)
- Key Differences : Dihydroxy groups at positions 6 and 5.
Spiro Compounds with Altered Ring Systems
(a) Tert-Butyl Spiro[Isochroman-1,4'-Piperidine]-1'-Carboxylate
- CAS : 909034-76-0
- Key Differences: Isochroman (oxygen-containing heterocycle) replaces isoquinoline.
(b) Tert-Butyl 3,4-Dihydro-2H-Spiro[Benzo[b][1,4]Oxazepine-2,4'-Piperidine]-1'-Carboxylate
- CAS : 1956334-48-7
- Key Differences: Benzo[b][1,4]oxazepine replaces isoquinoline.
Spiro Compounds with Modified Protecting Groups
(a) Tert-Butyl 3,4-Dihydro-2H-Spiro[Isoquinoline-1,4'-Piperidine]-1'-Carboxylate (CAS: 1160247-65-3)
- Key Differences : Lacks the 7-methoxy group.
- Impact : Higher lipophilicity (inferred XLogP3 > 2.5) and altered electronic properties, which may affect binding to kinase targets .
(b) 5’-Bromospiro[Cyclohexane-1,3’-Indoline]
- CAS : 645416-98-4
- Key Differences : Bromine substituent and indoline core.
Comparative Analysis of Key Properties
Table 1: Physicochemical and Structural Comparison
*Estimated based on structural similarity.
Preparation Methods
Formation of the Spiro[isoquinoline-piperidine] Core
A key step involves the synthesis of the spirocyclic intermediate 3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]. This can be achieved by cyclization reactions starting from precursors such as isoquinoline derivatives and piperidine-containing intermediates.
- Example synthesis : A precursor compound (referred to as compound 6 in one study) is treated with trifluoromethanesulfonic acid at 130 °C for 4 hours to induce cyclization, yielding the spirocyclic keto compound (compound 7) in 58% yield after workup and purification.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Compound 6 + trifluoromethanesulfonic acid, 130 °C, 4 h | Compound 7 (3-oxo-spiro) | 58 | Quenched with 50% NaOH, extracted with EtOAc |
Introduction of the tert-Butyl Carbamate Group (Boc Protection)
The keto spiro compound (compound 7) is subjected to Boc protection to yield the tert-butyl carbamate derivative (compound 8).
- Procedure : Compound 7 is dissolved under nitrogen in methanol with Boc anhydride and triethylamine. Addition of 10% Pd/C catalyst and hydrogenation under 40 psi H2 at room temperature for 16 hours leads to the Boc-protected spiro compound (compound 8). Purification by filtration and trituration with hexane affords the pure compound.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection | Compound 7 + Boc anhydride + triethylamine + 10% Pd/C, H2 (40 psi), RT, 16 h | Compound 8 (Boc-protected spiro) | Not explicitly stated | Reaction under inert atmosphere, purified by filtration |
Methoxylation at the 7-Position
The 7-methoxy substituent on the isoquinoline ring is typically introduced through selective methylation of a 7-hydroxy precursor or by starting with a methoxy-substituted isoquinoline derivative. Literature suggests that methoxy groups at the 6 or 7 positions can be introduced prior to spirocyclization or via substitution reactions on isoquinoline intermediates.
- In the context of spiro compounds, oxidation or substitution reactions are carefully controlled to avoid unwanted side reactions on the aromatic ring.
Additional Synthetic Insights and Variations
- Alternative synthetic routes involve Pictet-Spengler type reactions to build the tetrahydroisoquinoline framework, followed by functional group modifications and spirocyclization.
- Use of trifluoroacetic anhydride in pyridine has been reported to facilitate formation of dihydroprotoberberine analogs, which are structurally related spiro compounds.
- Hydrogenation and catalytic reduction steps are critical for converting keto intermediates to the desired spirocyclic amines before Boc protection.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material(s) | Reagents/Conditions | Product Description | Yield (%) |
|---|---|---|---|---|---|
| 1 | Spirocyclization | Isoquinoline derivative (compound 6) | Trifluoromethanesulfonic acid, 130 °C, 4 h | 3-Oxo spiro[isoquinoline-piperidine] (7) | 58 |
| 2 | Boc Protection & Reduction | Compound 7 + Boc anhydride + triethylamine + Pd/C | H2 (40 psi), RT, 16 h, inert atmosphere | tert-Butyl carbamate spiro compound (8) | Not stated |
Research Findings and Considerations
- The yield of the spirocyclization step is moderate (58%), indicating room for optimization in reaction conditions or catalysts.
- The hydrogenation/Boc protection step is performed under mild conditions to preserve the sensitive spirocyclic structure and methoxy substituent.
- Methoxy substitution at the 7-position requires careful precursor selection or post-cyclization modification to avoid side reactions on the aromatic ring.
- The described synthetic route is consistent with procedures used for related spiro-isoquinoline-piperidine compounds, confirming its reliability and reproducibility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this spirocyclic compound, and how can researchers validate its purity?
- Methodology :
- Iridium-catalyzed asymmetric synthesis (e.g., allylation of 4-Boc-4,7-diazaspiro[2.5]octane) under optimized conditions (70°C in DMF) yields high enantioselectivity (98% yield, 95% ee) .
- Multi-step routes involving nucleophilic substitution, reduction, and oxidation require rigorous purification via silica gel column chromatography (hexane:EtOAc gradients) and validation by TLC (Rf = 0.29) .
- Characterization : Use <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation, HRMS for molecular weight validation, and HPLC for enantiopurity assessment .
Q. What safety protocols are critical for handling this compound?
- Exposure Control :
- Use P95/NIOSH-approved respirators for dust mitigation and OV/AG/P99 filters for volatile byproducts (e.g., carbon oxides) .
- Wear nitrile gloves and chemical goggles to prevent skin/eye contact (GHS Category 2A eye irritation) .
- Storage : Maintain at 2–8°C in airtight containers to prevent degradation; avoid moisture to minimize hydrolysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Primary Tools :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign spirocyclic protons (δ 1.2–4.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- HRMS (ESI<sup>+</sup>) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 302.4100) .
- Secondary Validation : FTIR for carbonyl stretches (~1700 cm<sup>-1</sup>) and HPLC for chiral resolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and enantioselectivity?
- Key Parameters :
- Catalyst Loading : Adjust iridium catalyst concentration (0.5–2 mol%) to balance cost and efficiency .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. reaction rate trade-offs .
- Temperature Gradients : Use controlled heating (60–80°C) to minimize side reactions (e.g., Boc-group cleavage) .
Q. How should researchers address discrepancies in reported toxicity data?
- Data Triangulation :
- Cross-reference SDSs: Some report respiratory irritation (H335) but lack carcinogenicity data (IARC/ACGIH Class 4) .
- Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for acute cytotoxicity) to resolve contradictions .
- Regulatory Alignment : Adhere to OSHA (29 CFR 1910) and EU CLP guidelines for hazard classification .
Q. What strategies enhance solubility in biological assays without destabilizing the compound?
- Co-solvent Systems : Use DMSO:water mixtures (<10% DMSO) to balance solubility and biocompatibility .
- pH Adjustment : Buffered solutions (pH 6–8) prevent precipitation while avoiding Boc-group hydrolysis .
Q. How does structural modification influence target binding in neuropharmacological studies?
- Functional Group Impact :
- Methoxy Group (C7) : Enhances blood-brain barrier penetration; confirmed via logP calculations (experimental log Pow data pending) .
- Spirocyclic Core : Rigidity improves selectivity for kinase targets (e.g., IC50 values measured via fluorescence polarization assays) .
- SAR Workflow : Synthesize analogs (e.g., fluoro/hydroxy substitutions) and compare binding affinities using SPR or ITC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
